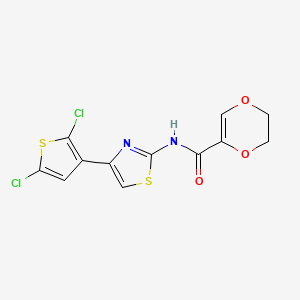

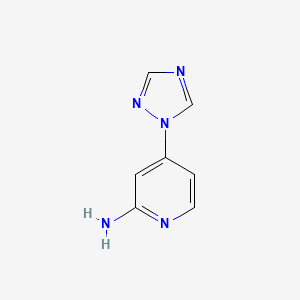

4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

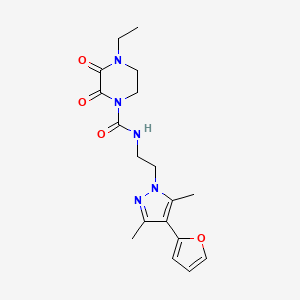

“4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine” is a derivative of 1,2,4-triazole . It has been studied for its potential as an anticancer agent . The 1,2,4-triazole ring is a significant active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of “this compound” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” was established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of its synthesis .Applications De Recherche Scientifique

Synthesis Approaches and Chemical Properties

4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine serves as a crucial intermediate in synthesizing biologically significant compounds. The compound's versatility is demonstrated in the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, highlighting its role in constructing complex molecular skeletons efficiently and with high yields (Zheng et al., 2014). Additionally, the structural study of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine revealed unique crystallographic characteristics, providing insight into the molecular arrangement and hydrogen bonding patterns of triazole derivatives (Dolzhenko et al., 2011).

Biological and Pharmaceutical Applications

The antimicrobial potential of 1,2,4-triazole derivatives, synthesized from isonicotinic acid hydrazide, showcases the therapeutic relevance of triazole-containing compounds. These derivatives exhibit a broad spectrum of activity against various microbial strains, indicating their potential as lead compounds for developing new antimicrobial agents (Bayrak et al., 2009).

Material Science and Coordination Chemistry

The coordination chemistry of pyridyl triazole ligands with Rh(III) complexes emphasizes the role of triazole derivatives in forming polypyridine type complexes, which are crucial for understanding the electronic and structural dynamics of transition metal complexes (Burke et al., 2004). This research aids in designing metal complexes with specific optical and catalytic properties.

Environmental Applications

The study on Zn(II) frameworks demonstrates the utility of pyridyl triazole ligands in constructing porous materials for gas adsorption and separation. These frameworks exhibit selective CO2 adsorption properties, highlighting their potential in addressing environmental challenges related to greenhouse gas emissions and energy storage (De et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It’s known that the anticancer activity of similar molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may affect pathways related to cell growth and death.

Pharmacokinetics

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, with ic50 values ranging from 156 to 239 µM . This suggests that these compounds have good bioavailability and can effectively reach their target sites in the body.

Result of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may lead to cell death in cancer cells.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine are largely unexplored. Related compounds have shown significant interactions with various enzymes and proteins . For instance, some 1,2,4-triazole hybrids have exhibited potent inhibitory activities against cancer cell lines

Cellular Effects

In cellular contexts, this compound and its derivatives have shown potential effects on cell function. Some studies have indicated that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Propriétés

IUPAC Name |

4-(1,2,4-triazol-1-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-3-6(1-2-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTVDXOGXBRPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=NC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)

![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)

![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)

![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2871282.png)

![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)